Computational Free Binding Energy Against PfDHODH: A Core Scaffold Comparison
A structurally related compound sharing the identical 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide core—(3S)-N-[(2S)-1-[2-(1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide—was evaluated in silico against Plasmodium falciparum DHODH. It exhibited a computed free binding energy of -130.58 kJ/mol, substantially more favorable than the reference compound 3,6-dimethyl-N-[4-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine at 116.255 kJ/mol [1]. The target compound CAS 1252819-75-2, possessing the same core but with an inden-1-yl amide substituent in place of the indole-bearing amino acid side chain, is anticipated to retain DHODH binding capacity, although no experimental IC50 value has been reported.
| Evidence Dimension | Computed free binding energy (PfDHODH) |
|---|---|
| Target Compound Data | No direct data available for CAS 1252819-75-2 |
| Comparator Or Baseline | Core-matched derivative: -130.58 kJ/mol; Reference compound: 116.255 kJ/mol |
| Quantified Difference | ΔΔG ≈ -246.8 kJ/mol (core-matched derivative vs. reference); unquantified for target compound |
| Conditions | In silico molecular docking (AutoDock Vina via PyRx) against PfDHODH PDB ID 6GJG; 100 ns molecular dynamics simulation |
Why This Matters
The free binding energy difference of approximately 247 kJ/mol for the core-matched derivative relative to the reference compound suggests that the 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide scaffold can engage the DHODH ubiquinone-binding pocket with high affinity in silico, providing a rational basis for prioritizing CAS 1252819-75-2 over analogs lacking this core in DHODH-focused screening campaigns.
- [1] MalariaWorld. Repurposing of Drug Bank Compounds against Plasmodium falciparum Dihydroorotate Dehydrogenase as Novel Anti-Malarial Drug Candidates by Computational Approaches. Published online July 11, 2024. View Source
